N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 53033-62-8
VCID: VC21503430
InChI: InChI=1S/C16H13NO4S/c1-17(2)22(20,21)10-7-8-13-14(9-10)16(19)12-6-4-3-5-11(12)15(13)18/h3-9H,1-2H3
SMILES: CN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C16H13NO4S
Molecular Weight: 315.3g/mol

N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide

CAS No.: 53033-62-8

Cat. No.: VC21503430

Molecular Formula: C16H13NO4S

Molecular Weight: 315.3g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide - 53033-62-8

Specification

CAS No. 53033-62-8
Molecular Formula C16H13NO4S
Molecular Weight 315.3g/mol
IUPAC Name N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide
Standard InChI InChI=1S/C16H13NO4S/c1-17(2)22(20,21)10-7-8-13-14(9-10)16(19)12-6-4-3-5-11(12)15(13)18/h3-9H,1-2H3
Standard InChI Key GFKKAGCMQCPFEW-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Canonical SMILES CN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Structure and Properties

Molecular Structure

N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide features a tricyclic anthraquinone core with a 9,10-dioxo pattern, characteristic of the anthraquinone scaffold. The sulfonamide group is attached at the 2-position of the anthraquinone core, and bears two methyl groups on the nitrogen atom. This structural arrangement creates a molecule with both lipophilic and hydrophilic regions, potentially facilitating its interaction with various biological targets.

Physical and Chemical Properties

The key physical and chemical properties of N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide are summarized in Table 1.

Table 1: Physical and Chemical Properties of N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide

PropertyValue
Molecular FormulaC₁₆H₁₃NO₄S
Molecular Weight315.3 g/mol
Chemical Name (IUPAC)N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide
PubChem CID7122774
AppearanceSolid
Functional GroupsSulfonamide, anthraquinone, dimethylamino
SolubilitySoluble in organic solvents such as DMSO and dimethylformamide

The chemical reactivity of this compound is influenced by both the anthraquinone and sulfonamide moieties. The anthraquinone core can undergo various redox reactions, while the sulfonamide group can participate in hydrogen bonding and other interactions with biological targets .

Synthesis Methods

General Synthetic Approaches

The synthesis of N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide typically involves multiple steps, beginning with the preparation of the anthraquinone scaffold followed by functionalization at the 2-position to introduce the sulfonamide group. Recent advances in sulfonamide synthesis provide several potential routes for preparing this compound.

One common approach involves the reaction of sulfonyl chlorides with dimethylamine. The key intermediate, anthraquinone-2-sulfonyl chloride, can be prepared through sulfonation of anthraquinone, followed by conversion to the sulfonyl chloride using reagents such as thionyl chloride or phosphorus pentachloride .

Recent Advances in Sulfonamide Synthesis

Recent literature has described several innovative methods for sulfonamide synthesis that could be applied to the preparation of N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide. These include:

  • Metal-catalyzed coupling reactions using sulfur dioxide equivalents such as DABSO (DABCO·2SO₂) with aryl halides and amines .

  • Electrochemical synthesis methods, which offer environmentally friendly alternatives to traditional approaches .

  • One-step synthesis using sodium arylsulfinate as a sulfur source, as demonstrated by Eid et al., which could be adapted for the preparation of anthraquinone sulfonamides .

These methods represent significant advances in the field of sulfonamide synthesis, potentially offering more efficient and environmentally friendly routes to N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide and related compounds.

Biological Activities and Research Findings

Antimicrobial Properties

Compounds in the anthraquinone class, including sulfonamide derivatives, have demonstrated notable antimicrobial activities against various pathogens. In particular, recent in silico studies have evaluated N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide as a potential inhibitor of Mycobacterium tuberculosis DNA gyrase B (MtGyrB), an essential enzyme in bacterial DNA replication .

In a comprehensive virtual screening study of 2,824 anthraquinones, N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide (identified as BS-7 in the study) was among the top ten compounds showing promising binding affinities to MtGyrB . This finding suggests potential application in the development of new antitubercular agents, particularly important given the rising prevalence of drug-resistant tuberculosis strains.

Structure-Activity Relationship Studies

Structure-activity relationship studies of anthraquinone derivatives have highlighted the importance of substituents on the anthraquinone core for biological activity. In the case of N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide, the sulfonamide group at the 2-position appears to be a critical determinant of its binding affinity to target proteins.

In comparative analyses with other high-scoring anthraquinone derivatives, it was observed that compounds with sulfur-oxygen containing groups (sulfonamide, sulfonate, and sulfate) at position 2 of the anthraquinone core showed particularly promising binding energies in molecular docking studies with MtGyrB . This suggests that the positioning and nature of the sulfonamide group in N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide contribute significantly to its potential biological activities.

Molecular Docking and In Silico Studies

Binding Interactions with DNA Gyrase

In silico studies have provided valuable insights into the potential mode of action of N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide. Molecular docking studies with MtGyrB have revealed specific binding interactions that may contribute to its inhibitory activity.

The sulfonamide group has been shown to form hydrogen bonds with key residues in the ATP-binding pocket of MtGyrB, potentially interfering with ATP binding and subsequent enzyme activity . Additionally, the planar anthraquinone core may contribute to binding through hydrophobic interactions and π-stacking with aromatic residues in the binding pocket.

Comparative Binding Energies

Table 2 presents comparative binding energies of N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide and structurally related compounds, based on molecular docking studies with MtGyrB.

Table 2: Comparative Binding Energies of N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide and Related Compounds with MtGyrB

CompoundPubChem IDStructure TypeBinding Energy RankingKey Structural Feature
N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide7122772Sulfonamide1 (Best)Hydroxyethyl-sulfonamide at position 2
(9,10-dioxoanthracen-2-yl) methanesulfonate85992490Sulfonate2Methanesulfonate at position 2
N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide7122774Sulfonamide7Dimethyl-sulfonamide at position 2
6-chloro-9,10-dioxoanthracene-2-carboxylic acid625367Carboxylic acid8Carboxylic acid at position 2

The data indicates that while N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide shows promising binding affinity, compounds with hydroxyethyl-sulfonamide substituents demonstrate even stronger interactions with the target protein . This information is valuable for structure-based design of improved inhibitors based on the anthraquinone scaffold.

Comparison with Similar Compounds

Structural Analogues

Several structural analogues of N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide have been studied, differing primarily in the substituents on the sulfonamide nitrogen or the position of substitution on the anthraquinone core. Notable examples include:

  • N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide (PubChem CID: 7122772): Features a hydroxyethyl group instead of two methyl groups on the sulfonamide nitrogen .

  • N-(2,6-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (PubChem CID: 2834833): Contains a 2,6-dimethylphenyl group attached to the sulfonamide nitrogen .

  • N-tert-butyl-9,10-dioxoanthracene-2-sulfonamide (PubChem CID: 2829333): Features a tert-butyl group on the sulfonamide nitrogen .

  • N,N-dimethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide (PubChem CID: 941924-58-9): A more complex derivative with an additional butanamide moiety linked to the sulfonamide group.

These structural variations can significantly influence the compounds' physical properties, binding interactions, and biological activities.

Structure-Based Design Strategies

Comparison of N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide with its structural analogues provides valuable insights for structure-based drug design. The findings from molecular docking studies suggest that modifications to the sulfonamide substituents can enhance binding affinity to target proteins .

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